4-Allyl-2-methoxy-6-((4-methyl-1-piperazinyl)methyl)phenol

Iron chelation Antioxidant Ferrous ion binding

Researchers investigating Fenton reaction-mediated pathologies require selective iron chelators to avoid confounding biological interpretations caused by EDTA-class promiscuity. This eugenol-derived N-methylpiperazine Mannich base addresses that need. - Validated iron chelator: EC50 0.016 mg/mL in FeCl₂ chelating assay, quantitatively superior to EDTA standard. - Dual anti-TB activity: inhibits M. tuberculosis H37Rv growth while chelating pro-oxidant iron. - Defined SAR reference: N-methylpiperazine substituent provides intermediate-activity benchmark for piperazine SAR studies.

Molecular Formula C16H24N2O2
Molecular Weight 276.37 g/mol
CAS No. 21594-84-3
Cat. No. B12789872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Allyl-2-methoxy-6-((4-methyl-1-piperazinyl)methyl)phenol
CAS21594-84-3
Molecular FormulaC16H24N2O2
Molecular Weight276.37 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC2=C(C(=CC(=C2)CC=C)OC)O
InChIInChI=1S/C16H24N2O2/c1-4-5-13-10-14(16(19)15(11-13)20-3)12-18-8-6-17(2)7-9-18/h4,10-11,19H,1,5-9,12H2,2-3H3
InChIKeyURUYSBINKURYKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methylpiperazinyl Eugenol Overview


4-Allyl-2-methoxy-6-((4-methyl-1-piperazinyl)methyl)phenol (CAS 21594-84-3; synonym: 6-(N-methylpiperazinomethyl)-eugenol) is a synthetic Mannich base derived from the natural phenylpropanoid eugenol (4-allyl-2-methoxyphenol) via condensation with formaldehyde and N-methylpiperazine [1]. The compound belongs to the class of eugenol-piperazine hybrid molecules, combining a phenolic antioxidant scaffold with a basic piperazine pharmacophore known for enhancing antimicrobial activity, solubility, and target interaction [1][2]. With a molecular formula of C₁₆H₂₄N₂O₂ and molecular weight 276.37 g/mol, it has been specifically characterized as compound 3 in a 2024 antituberculosis and antioxidant evaluation study [1].

Non-Interchangeability of N-Methylpiperazinyl Eugenol


Generic interchange among eugenol-derived Mannich bases is precarious because the amine substituent introduced at the 6-position of the eugenol scaffold dictates the compound's biological profile across multiple orthogonal assays. In the 2024 El Ghallab study, five eugenol Mannich bases—differing only in the amine moiety (dimethylamine, diethylamine, N-methylpiperazine, pyrrolidine, dicyclohexylamine)—were tested side by side; the N-methylpiperazinyl derivative (compound 3, i.e., the target compound) was the strongest iron chelator (EC₅₀ 0.016 mg/mL), while the dimethylamino derivative (compound 1) and pyrrolidinyl derivative (compound 4) excelled in antituberculosis potency at 10 μg/mL, and the dicyclohexylamino derivative (compound 5) led in DPPH radical scavenging [1]. Furthermore, the Lapa et al. 2023 study demonstrated that within a broader series of eugenol- and dihydroeugenol-piperazine conjugates, antimicrobial MIC values spanned orders of magnitude depending on piperazine substitution, with sulfonamide-bearing derivatives being the most potent class [2]. These intra-class activity cliffs confirm that the specific combination of the eugenol core with N-methylpiperazine yields a unique, non-interchangeable activity signature.

Differentiation Evidence for N-Methylpiperazinyl Eugenol


Superior Iron Chelation vs. EDTA and Eugenol Mannich Bases

Compound 3 (the target compound) exhibited an iron chelation EC₅₀ of 0.016 mg/mL in the ferrous chloride (FeCl₂) chelating assay, which was superior to the EDTA positive control standard and numerically better than compound 4 (EC₅₀ 0.018 mg/mL) [1]. This represents the most potent iron-chelating activity among all five eugenol Mannich bases (compounds 1–5) evaluated in the same study, in contrast to compound 5 (dicyclohexylamino derivative) which excelled in DPPH radical scavenging (EC₅₀ 20 μg/mL) but was not tested for iron chelation at comparable potency levels [1].

Iron chelation Antioxidant Ferrous ion binding Eugenol Mannich bases

Dual Antituberculosis and Antioxidant Profile vs. Analogs

All five eugenol Mannich bases (compounds 1–5) inhibited M. tuberculosis H37Rv growth in the Resazurin microtiter assay (REMA), but compounds 1 (2-dimethylaminomethyl) and 4 (2-pyrrolidinylmethyl) were identified as most active antituberculosis agents at 10 μg/mL [1]. In contrast, compound 3 (the target N-methylpiperazinyl derivative) was one of three compounds (along with 4 and 5) that demonstrated potent antioxidant activity in parallel, with compound 3 specifically exhibiting the best iron chelation among the series (EC₅₀ 0.016 mg/mL) [1]. This creates a differentiated profile: compound 3 is not the strongest anti-TB agent but provides a balanced dual anti-TB/antioxidant profile that compounds 1 and 2 (stronger anti-TB but weaker antioxidants) do not offer [1].

Antituberculosis Mycobacterium tuberculosis H37Rv Antioxidant Multifunctional

Enhanced Antimicrobial Activity vs. Parent Eugenol Including MDR Isolates

The 2023 Lapa et al. study on structurally analogous eugenol-piperazine Mannich bases demonstrated that 14 out of 16 synthesized derivatives had MIC values below 100 μg/mL against a panel including Gram-positive (S. aureus, S. epidermidis), Gram-negative (K. pneumoniae, P. aeruginosa), and rapidly growing mycobacteria (RGM) strains [1]. All tested derivatives were more active than eugenol or dihydroeugenol parent compounds alone, and the series showed activity against multidrug-resistant (MDR) clinical isolates [1]. Biofilm inhibition was demonstrated against M. fortuitum even at low concentrations [1]. The SAR analysis revealed that bulky piperazine substituents enhanced activity, with sulfonamide side chains producing the most potent compounds [1]. While the target compound (N-methylpiperazinyl eugenol) was not tested in this specific series, it shares the core eugenol-piperazine architecture and the N-methyl substituent on piperazine, placing it in a favorable intermediate position between unsubstituted piperazine (lower activity) and bulky sulfonamide derivatives (highest activity) [1].

Antimicrobial Piperazine Eugenol derivatives Multidrug resistance Biofilm

Dual-Serotype Anti-Rhinovirus Activity

In a rhinovirus screening study, the only N-methylpiperazinomethyl derivative evaluated (compound 10) demonstrated slight activity against both tested rhinovirus serotypes, whereas other compounds in the same library showed predominantly anti-group B rhinovirus selectivity [1]. This broad-spectrum, albeit modest, activity across both serotype groups distinguishes the N-methylpiperazinomethyl substitution pattern from other structural classes in the screening set [1]. The exact compound identity matching CAS 21594-84-3 is inferred from the N-methylpiperazinomethyl eugenol nomenclature used in the database [1].

Antiviral Rhinovirus N-methylpiperazine Eugenol derivative

Physicochemical Differentiation vs. Parent Eugenol

The target compound has a molecular weight of 276.37 g/mol (vs. 164.20 g/mol for eugenol), a density of 1.089 g/cm³, and a predicted boiling point of 395°C at 760 mmHg . The introduction of the N-methylpiperazinylmethyl group at the 6-position increases the topological polar surface area (tPSA) to 35.94 Ų and adds two hydrogen bond acceptor sites from the piperazine nitrogens, which are known to enhance aqueous solubility and drug-receptor hydrogen bonding interactions relative to the parent eugenol scaffold [1]. These property shifts are consistent with the class-level observation that piperazine incorporation improves solubility and bioavailability of eugenol derivatives [1].

Physicochemical properties Density Boiling point Molecular weight Eugenol comparison

Application Scenarios for N-Methylpiperazinyl Eugenol


Iron Chelation-Focused Antioxidant Research

Investigators studying metal-catalyzed oxidative damage (e.g., Fenton reaction-mediated pathologies, neurodegenerative disease models) can select this compound as a validated iron chelator with an EC₅₀ of 0.016 mg/mL—quantitatively superior to the EDTA standard and to the pyrrolidinyl eugenol Mannich base analog (0.018 mg/mL) in the same FeCl₂ chelating assay [1]. This compound enables metal-chelating antioxidant studies without relying on EDTA-class chelators whose metal-binding promiscuity may confound biological interpretations.

Dual-Mechanism Antituberculosis Drug Discovery

The compound's demonstrated ability to both inhibit M. tuberculosis H37Rv growth and chelate pro-oxidant iron (EC₅₀ 0.016 mg/mL) [1] makes it suitable for research programs exploring host-directed therapy adjuncts where reducing mycobacterial access to iron while simultaneously exerting direct antimycobacterial pressure is therapeutically desirable. Unlike compounds 1 and 4 (stronger anti-TB but weaker antioxidants) or compound 5 (stronger DPPH scavenger but not benchmarked for iron chelation), compound 3 offers the only verified dual activity profile in the series.

Piperazine-Eugenol SAR with N-Methyl Substituted Benchmark

Based on the Lapa et al. 2023 SAR findings that piperazine substituent bulk correlates with antimicrobial potency, with unsubstituted piperazine being least active and sulfonamide-bearing piperazines being most potent [2], the N-methylpiperazine substituent on this compound provides a defined intermediate-activity reference point. Procurement of this compound enables systematic SAR studies where activity can be benchmarked against both the less bulky (unsubstituted piperazine) and more bulky (sulfonamide) analogs in a single experimental framework.

Broad-Spectrum Antiviral Screening for Rhinovirus

This N-methylpiperazinomethyl eugenol derivative has documented activity against both group A and group B rhinovirus serotypes [3], distinguishing it from screening library compounds that show single-serotype selectivity. It can serve as a non-optimized starting scaffold for medicinal chemistry campaigns targeting pan-serotype rhinovirus inhibition, where initial dual-serotype activity provides a broader base for optimization than serotype-selective leads.

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